N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982142
InChI: InChI=1S/C22H25NO6/c1-12-13(5-6-19(24)23-8-7-20(25)26)21(27)29-18-10-17-15(9-14(12)18)16(11-28-17)22(2,3)4/h9-11H,5-8H2,1-4H3,(H,23,24)(H,25,26)
SMILES:
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

CAS No.:

Cat. No.: VC14982142

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine -

Specification

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
IUPAC Name 3-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid
Standard InChI InChI=1S/C22H25NO6/c1-12-13(5-6-19(24)23-8-7-20(25)26)21(27)29-18-10-17-15(9-14(12)18)16(11-28-17)22(2,3)4/h9-11H,5-8H2,1-4H3,(H,23,24)(H,25,26)
Standard InChI Key CNCAXSLWXNJBBF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC(=O)O

Introduction

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a complex organic compound characterized by its unique structural elements, including a furochromen moiety and an amide functional group linked to beta-alanine. This compound is notable for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties, which are largely attributed to the presence of the furochromen structure.

Synthesis Methods

The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine typically involves multi-step organic synthesis techniques. Key steps may include the formation of the furochromen core through cyclization reactions, introduction of tert-butyl and methyl groups via alkylation, and attachment of the beta-alanine moiety through amide bond formation. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound exhibits potential anti-inflammatory and antioxidant properties due to the presence of the furochromen moiety. Compounds with similar structures have shown interactions with specific enzymes and receptors, indicating possible therapeutic applications in treating diseases related to oxidative stress and inflammation.

Compound NameStructural FeaturesUnique Characteristics
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanineFurochromen linked to beta-alaninePotential anti-inflammatory and antioxidant properties
3-(5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acidContains a propanoic acid groupExhibits anti-inflammatory properties
N-Benzoate-D-alanineFeatures a benzoate moietyKnown for its role in metabolic pathways

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

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